An In-depth Technical Guide to (1R)-(+)-cis-Pinane: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to (1R)-(+)-cis-Pinane: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-(+)-cis-Pinane, a bicyclic monoterpene, is a versatile and valuable chiral building block in modern organic synthesis. Derived from the abundant natural product α-pinene, its rigid bicyclic framework and well-defined stereochemistry make it an important starting material and chiral auxiliary in the asymmetric synthesis of complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the physical and chemical properties of (1R)-(+)-cis-Pinane, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in drug development.
Physical and Chemical Properties
(1R)-(+)-cis-Pinane is a colorless liquid with a characteristic pine-like odor. Its key physical and chemical properties are summarized in the tables below.
General and Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈ | [1][2][3][4] |
| Molecular Weight | 138.25 g/mol | [1][2][3][4] |
| CAS Number | 4795-86-2 | [1][4] |
| Appearance | Colorless liquid | [2][3] |
| Odor | Characteristic pine-like | [5] |
| Density | 0.856 g/mL at 20 °C | [1][2][3] |
| Boiling Point | 168-169 °C | [1][4] |
| Melting Point | -53 °C | [1] |
| Refractive Index (n²⁰/D) | 1.463 | [1][3] |
| Specific Optical Rotation ([α]²⁰/D) | +24° ± 1° (neat) | [1][3] |
| Solubility | Soluble in water. | [6] |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR (Proton NMR) | Expected signals in the aliphatic region, typically between 0.8 and 2.5 ppm. The spectrum would show complex splitting patterns due to the rigid bicyclic structure. |
| ¹³C NMR (Carbon NMR) | Expected signals for methyl, methylene, methine, and quaternary carbons in the aliphatic region. |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations for alkanes. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 138, with a fragmentation pattern typical of bicyclic alkanes. |
Experimental Protocols
The primary route for the synthesis of (1R)-(+)-cis-Pinane is the stereoselective catalytic hydrogenation of (+)-α-pinene. The key to a successful synthesis is the choice of catalyst and reaction conditions to maximize the yield of the cis isomer over the trans isomer.
Synthesis of (1R)-(+)-cis-Pinane from (+)-α-Pinene
Principle: The hydrogenation of the double bond in α-pinene can lead to both cis and trans isomers of pinane. The use of specific catalysts, such as ruthenium or modified nickel catalysts, can provide high diastereoselectivity for the desired cis product.
Reaction Scheme:
Caption: Catalytic hydrogenation of (+)-α-pinene to (1R)-(+)-cis-Pinane.
Method 1: Using Ruthenium Nanoparticles on Amphiphilic Mesoporous Silica [2]
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Catalyst Preparation: Amphiphilic mesoporous silica modified with trimethoxy(3,3,3-trifluoropropyl)silane (TFPS) and (3-aminopropyl)trimethoxysilane (APTS) is prepared. Ruthenium nanoparticles are then immobilized on this support by a wet impregnation method using RuCl₃·3H₂O as the precursor, followed by reduction with NaBH₄.
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Hydrogenation Reaction:
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In a high-pressure reactor, a mixture of (+)-α-pinene, water, and the Ru/MF@MN catalyst is prepared. A typical mass ratio is 200:60:1 (water:α-pinene:catalyst).
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The reactor is purged with hydrogen and then pressurized to 2 MPa.
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The reaction mixture is stirred at 35 °C for 1 hour.
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-
Work-up and Purification:
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After the reaction, the catalyst is separated by filtration.
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The organic layer is separated from the aqueous layer.
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The crude product is purified by fractional distillation to separate the cis-pinane from any trans-pinane and unreacted α-pinene.
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Method 2: Using a Nickel Catalyst with an Ionic Liquid Layer [7]
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Catalyst Preparation: A nickel catalyst is supported on a discarded fluid catalytic cracking catalyst (DF3C) and then modified with the ionic liquid 1-ethanol-3-methylimidazolium tetrafluoroborate.
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Hydrogenation Reaction:
-
The reaction is typically carried out in a stainless steel autoclave.
-
The catalyst and (+)-α-pinene are charged into the reactor.
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The reactor is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 5.0 MPa).
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for a specified time (e.g., 180 minutes).
-
-
Work-up and Purification:
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After cooling and depressurizing the reactor, the catalyst is removed by filtration.
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The resulting product is purified by fractional distillation.
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Purification
Fractional distillation is the most common method for purifying (1R)-(+)-cis-Pinane. Due to the small difference in boiling points between the cis and trans isomers, a distillation column with high theoretical plates is recommended for achieving high purity. The process should be carried out under reduced pressure to prevent thermal degradation.
Applications in Drug Development
The rigid, chiral scaffold of (1R)-(+)-cis-Pinane makes it a valuable chiral auxiliary and starting material in the synthesis of enantiomerically pure pharmaceuticals. Its derivatives can be used to introduce specific stereochemistry, which is crucial for the biological activity of many drugs.
Role as a Chiral Building Block
(1R)-(+)-cis-Pinane can be chemically modified to create a variety of chiral intermediates. For example, oxidation of the pinane skeleton can lead to functionalized derivatives that are then incorporated into larger, more complex drug molecules.
Use in the Synthesis of Antiviral and Anticancer Drugs
Derivatives of pinane have been investigated for their potential as therapeutic agents.
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Anti-influenza Agents: Pinane oxime derivatives have been designed and synthesized as novel inhibitors of the M2 proton channel of the influenza A virus, including strains resistant to existing drugs.[2] One potent compound, 11h, demonstrated excellent activity against both H3N2 and H1N1 influenza strains.[2]
Caption: Pinane derivatives as inhibitors of the influenza A M2 proton channel.
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Synthesis of Taxol Analogs: The "Pinene Path" is a well-known strategy for the total synthesis of the anticancer drug Taxol (Paclitaxel) and its analogs.[1][3][8][9][10] This approach utilizes α-pinene as a chiral starting material to construct the tricyclic core of the Taxol molecule. While the direct starting material is α-pinene, the underlying pinane framework is central to establishing the correct stereochemistry in the early stages of the synthesis.
Caption: The "Pinene Path" for the synthesis of Taxol.
Safety and Handling
(1R)-(+)-cis-Pinane is a flammable liquid and vapor. It is also an aspiration hazard and may be fatal if swallowed and enters airways. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, should be followed. Keep away from heat, sparks, open flames, and other ignition sources.
Conclusion
(1R)-(+)-cis-Pinane is a fundamentally important chiral building block in asymmetric synthesis. Its ready availability from natural sources, coupled with its well-defined stereochemistry, provides a powerful tool for the construction of complex, enantiomerically pure molecules. The applications of pinane derivatives in the development of novel antiviral and anticancer agents highlight the continued importance of this versatile monoterpene in the pharmaceutical industry. Further research into new catalytic methods for its synthesis and novel applications of its derivatives will undoubtedly continue to expand its role in drug discovery and development.
References
- 1. Toward the total synthesis of taxol and its analogs - ProQuest [proquest.com]
- 2. Design and synthesis of pinane oxime derivatives as novel anti-influenza agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (+-)-cis-Pinane | C10H18 | CID 6429433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (1R)-(+)-CIS-PINANE CAS#: 4795-86-2 [m.chemicalbook.com]
- 7. (1S)-(-)-alpha-Pinene(7785-26-4) 1H NMR [m.chemicalbook.com]
- 8. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 9. A new and practical approach to the synthesis of taxol and taxol analogs: the pinene path. | Semantic Scholar [semanticscholar.org]
- 10. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
